molecular formula C28H39N5O3S B5221136 N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

Cat. No.: B5221136
M. Wt: 525.7 g/mol
InChI Key: ARADVULJFNWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale, with a focus on optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and green chemistry principles are often utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A quinoxaline derivative with antimicrobial properties.

    Levomycin: An antibiotic with a quinoxaline core.

    Carbadox: An antimicrobial agent used in animal feed.

Uniqueness

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dihexylamino group enhances lipophilicity, while the sulfamoylphenylacetamide moiety contributes to its biological activity .

Properties

IUPAC Name

N-[4-[[3-(dihexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O3S/c1-4-6-8-12-20-33(21-13-9-7-5-2)28-27(30-25-14-10-11-15-26(25)31-28)32-37(35,36)24-18-16-23(17-19-24)29-22(3)34/h10-11,14-19H,4-9,12-13,20-21H2,1-3H3,(H,29,34)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARADVULJFNWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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